molecular formula C11H12KN2O2P B3823132 Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate

Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate

Cat. No.: B3823132
M. Wt: 274.30 g/mol
InChI Key: PZPAWVVWFOKHOY-UHFFFAOYSA-M
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Description

Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate is a compound that features a unique combination of an imidazole ring, a phenyl group, and a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles could be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the phenylphosphinate group, potentially converting it to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the phenylphosphinate group would produce phosphines.

Scientific Research Applications

Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate involves its interaction with molecular targets through its imidazole and phenylphosphinate groups. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The phenylphosphinate group can participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazole:

    Phenylphosphinic Acid: Contains the phenylphosphinate moiety but does not have the imidazole ring.

Uniqueness

Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate is unique due to the combination of the imidazole ring and the phenylphosphinate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

potassium;(1-ethylimidazol-2-yl)-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2O2P.K/c1-2-13-9-8-12-11(13)16(14,15)10-6-4-3-5-7-10;/h3-9H,2H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPAWVVWFOKHOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1P(=O)(C2=CC=CC=C2)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12KN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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